Sodium aescinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

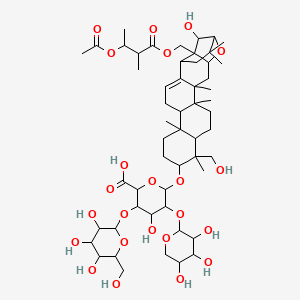

Structure

2D Structure

Properties

Molecular Formula |

C54H84O23 |

|---|---|

Molecular Weight |

1101.2 g/mol |

IUPAC Name |

6-[[22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C54H84O23/c1-22(23(2)71-24(3)57)45(68)70-21-54-26-16-49(4,5)43(42(54)65)73-32(54)17-53(9)25(26)10-11-30-50(6)14-13-31(51(7,20-56)29(50)12-15-52(30,53)8)74-48-40(76-46-36(62)33(59)27(58)19-69-46)38(64)39(41(77-48)44(66)67)75-47-37(63)35(61)34(60)28(18-55)72-47/h10,22-23,26-43,46-48,55-56,58-65H,11-21H2,1-9H3,(H,66,67) |

InChI Key |

MDECBZJUSDTBAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)OC(=O)C)C(=O)OCC12C3CC(C(C1O)OC2CC4(C3=CCC5C4(CCC6C5(CCC(C6(C)CO)OC7C(C(C(C(O7)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(CO9)O)O)O)C)C)C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Sodium Aescinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium aescinate, a triterpenoid saponin derived from the seeds of the horse chestnut tree (Aesculus hippocastanum), is a pharmaceutical agent with well-documented anti-inflammatory, anti-edematous, and venotonic properties.[1] Its clinical applications span the management of chronic venous insufficiency, post-operative and post-traumatic edema, and various inflammatory conditions.[2][3] This technical guide provides an in-depth exploration of the primary mechanisms of action of this compound at the molecular and cellular levels, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Primary Mechanisms of Action

The therapeutic efficacy of this compound is attributed to a multi-faceted mechanism of action that involves the modulation of key inflammatory signaling pathways, inhibition of enzymatic activity, and the protection of vascular integrity.

Anti-inflammatory Effects via Inhibition of the NF-κB Signaling Pathway

A cornerstone of this compound's anti-inflammatory action is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

This compound has been shown to suppress the activation of the NF-κB pathway by reducing the phosphorylation of key upstream kinases like IκB kinase (IκK) and the inhibitor of NF-κB (IκB), as well as the p65 subunit of NF-κB.[4] This inhibition prevents the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the transcription of its target genes.[4] The resulting decrease in the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a key contributor to its anti-inflammatory effects.[5][6]

Modulation of the PI3K/Akt Signaling Pathway

This compound has also been demonstrated to exert its effects through the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and apoptosis. In the context of certain pathologies like pancreatic fibrosis, this compound has been shown to inhibit the PI3K/Akt pathway, leading to the apoptosis of activated pancreatic stellate cells.[7] The inhibition of PI3K and subsequent dephosphorylation of Akt and its downstream target, FOXO1, promotes the expression of pro-apoptotic genes.[7]

Venotonic and Anti-Edematous Effects

A primary clinical application of this compound is in the treatment of venous insufficiency and edema.[2][3] Its mechanism in this context is multifaceted:

-

Enzyme Inhibition: this compound is reported to inhibit the activity of hyaluronidase and elastase.[1] These enzymes degrade components of the extracellular matrix and the basement membrane of blood vessels. By inhibiting their activity, this compound helps to maintain the integrity of the vessel walls, thereby reducing capillary permeability and leakage of fluid into the interstitial space. While this inhibitory action is frequently cited, specific quantitative data such as IC50 or Ki values are not widely available in the reviewed literature.

-

Enhancement of Venous Tone: this compound improves venous tone, which enhances the return of blood to the heart and reduces venous stasis.[1]

-

Reduction of Capillary Permeability: By stabilizing endothelial cell membranes and reducing the size of pores in the capillary walls, this compound directly counteracts the increase in vascular permeability associated with inflammation and venous hypertension.[1]

Quantitative Data

The following tables summarize the available quantitative data regarding the effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects

| Parameter | Cell Type | Stimulant | This compound Concentration | Effect | Reference |

| TNF-α Production | Rat Plasma | Carrageenan | Dose-dependent | Significant reduction | [5] |

| IL-6 Production | BV2 microglia | LPS | 5 µM | Significant reduction in mRNA and protein levels | [4] |

| IL-1β Production | Rat Plasma | Carrageenan | Dose-dependent | Significant reduction | [5] |

| PGE2 Production | Rat Plasma | Carrageenan | Dose-dependent | Significant reduction | [5] |

| NF-κB p65 Phosphorylation | BV2 microglia | LPS | 5 µM | Significant reduction | [4] |

Table 2: Clinical Efficacy in Post-operative Edema (following endovenous laser ablation)

| Parameter | Treatment Group (this compound 60 mg twice daily) | Control Group | p-value | Reference |

| Change in Calf Circumference (Day 10) | 1.04 ± 0.35 cm | 2.39 ± 1.15 cm | < 0.001 | [2] |

| Change in Calf Circumference (Day 21) | 0.48 ± 0.42 cm | 1.73 ± 1.00 cm | < 0.001 | [2] |

| Change in Ankle Circumference (Day 10) | 1.37 ± 0.52 cm | 2.36 ± 0.93 cm | < 0.001 | [2] |

| Change in Ankle Circumference (Day 21) | 0.58 ± 0.60 cm | 1.14 ± 0.88 cm | = 0.002 | [2] |

Experimental Protocols

NF-κB Activation Assay (Western Blot)

This protocol describes a general method for assessing the effect of this compound on NF-κB activation in a microglial cell line (e.g., BV2).

-

Cell Culture and Treatment: BV2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 30-60 minutes to induce NF-κB activation.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The lysates are centrifuged, and the supernatant containing the total protein is collected.

-

Western Blotting: Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-p65, total p65, phospho-IκB, total IκB, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the changes in protein phosphorylation.[4][8]

Endothelial Permeability Assay (Transwell)

This protocol outlines a method to assess the effect of this compound on endothelial barrier function.

-

Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded onto the upper chamber of a Transwell insert (collagen-coated, 0.4 µm pore size) and cultured to form a confluent monolayer.

-

Treatment: The endothelial monolayer is treated with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound for a specified duration (e.g., 4-24 hours).

-

Permeability Measurement: A fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran) is added to the upper chamber.

-

Sample Collection and Analysis: At various time points, aliquots are collected from the lower chamber, and the fluorescence intensity is measured using a fluorescence plate reader. An increase in fluorescence in the lower chamber corresponds to increased permeability of the endothelial monolayer.[9][10]

Conclusion

The primary mechanism of action of this compound is characterized by a potent anti-inflammatory effect mediated through the inhibition of the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokine production. Additionally, its ability to modulate the PI3K/Akt pathway contributes to its therapeutic effects in specific disease models. Clinically, its venotonic and anti-edematous properties are well-established, stemming from its ability to reduce capillary permeability and inhibit enzymes that degrade the vascular matrix. This comprehensive understanding of its molecular and cellular mechanisms provides a solid foundation for its current clinical use and for the future development of novel therapeutic applications. Further research to quantify its inhibitory effects on specific enzymes would provide an even more complete picture of its pharmacological profile.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Clinical efficacy of this compound administration following endovenous laser ablation for varicose veins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical efficacy of this compound administration following endovenous laser ablation for varicose veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modification of this compound into a safer, more stable and effective water-soluble drug by liposome-encapsulation: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. This compound promotes apoptosis of pancreatic stellate cells and alleviates pancreatic fibrosis by inhibiting the PI3K/Akt/FOXO1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CST | Cell Signaling Technology [cellsignal.com]

- 9. Regulation of endothelial permeability and transendothelial migration of cancer cells by tropomyosin-1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endothelial paracellular permeability assay [protocols.io]

A Comprehensive Technical Guide to the Origin and Chemical Synthesis of Sodium Aescinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Aescinate, the sodium salt of the triterpenoid saponin mixture known as aescin, is a compound of significant pharmaceutical interest, primarily due to its anti-inflammatory, anti-edematous, and venotonic properties. This technical guide provides a detailed overview of the origin of this compound from its natural source, the horse chestnut tree, and delineates the chemical synthesis process. It includes comprehensive experimental protocols for extraction, purification, and salt formation. Quantitative data are presented in tabular format for clarity, and key process workflows and biological signaling pathways are visualized using diagrams to facilitate a deeper understanding for research and development purposes.

Origin and Natural Source

This compound is derived from aescin, a complex mixture of saponins that is the principal bioactive constituent found in the seeds of the horse chestnut tree (Aesculus hippocastanum and Aesculus indica)[1][2]. These trees are widespread throughout Europe and Asia[2]. The seeds, commonly known as conkers, have a rich history in traditional European medicine for treating venous and circulatory disorders[3]. The primary active component within the aescin mixture is β-aescin, which is responsible for most of its medicinal properties[4].

The overall process of obtaining this compound begins with the harvesting and processing of horse chestnut seeds to extract and purify aescin, which is then converted to its more water-soluble sodium salt form.

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅₄H₈₃NaO₂₃ | [5] |

| Molecular Weight | 1123.21 g/mol | [5][6] |

| CAS Number | 20977-05-3 | [5] |

| Appearance | White or quasi-white crystalline powder | [7] |

| Solubility | Soluble in water. Soluble in DMSO (27.5 mg/mL). | [5][8] |

| Melting Point | 224-226 °C (for pure aescin) | [8] |

Table 2: Composition of Active Saponins in this compound

| Component | Typical Percentage | Reference(s) |

| Aescin A | 33.5% | [7] |

| Aescin B | 31.4% | [7] |

| Aescin C | 17.8% | [7] |

| Aescin D | 14.2% | [7] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction of aescin from its natural source and its subsequent conversion to this compound.

Extraction and Purification of Aescin from Horse Chestnut Seeds

This protocol is a synthesis of established methods for extracting and purifying aescin.

Materials:

-

Dried, mature horse chestnut seeds (Aesculus hippocastanum or Aescula indica)

-

Ethanol (50-70% v/v solution)

-

n-Butanol

-

Sodium Hydroxide (NaOH) solution (0.1 N)

-

Sulfuric Acid (5M) or other suitable acid

-

Purified Water

-

Grinder or mill

-

Extraction vessel

-

Filtration apparatus

-

Rotary evaporator

-

Separatory funnel

-

Freeze-dryer or vacuum oven

Protocol:

-

Preparation of Plant Material:

-

Select mature, dried horse chestnut seeds.

-

Grind the seeds into a coarse powder (e.g., to pass through a 20-mesh sieve)[9].

-

-

Alcoholic Extraction:

-

Suspend the powdered seeds in a 50-70% aqueous ethanol solution at a solid-to-liquid ratio of 1:5 to 1:8 (w/v)[10].

-

Stir the mixture for 4-6 hours at room temperature[11].

-

Separate the extract from the solid residue by centrifugation or filtration[9].

-

Repeat the extraction on the residue with fresh solvent to maximize yield.

-

-

Solvent Partitioning and Purification:

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 60°C to remove the ethanol[9].

-

Adjust the pH of the remaining aqueous solution to 2.2-3.0 with 5M sulfuric acid[9].

-

Perform a liquid-liquid extraction by adding an equal volume of n-butanol. Shake vigorously in a separatory funnel and allow the layers to separate.

-

Collect the upper n-butanol layer, which contains the aescin. Repeat the extraction on the aqueous layer with fresh n-butanol.

-

Combine the n-butanol fractions and wash them three times with purified water to remove water-soluble impurities[9].

-

-

Isolation of Aescin:

-

Concentrate the washed n-butanol solution under reduced pressure to yield crude aescin.

-

The crude aescin can be further purified by recrystallization from an ethanol-water mixture or by column chromatography using acidic alumina[2].

-

Chemical Synthesis of this compound

This protocol describes the conversion of purified aescin into its sodium salt. This is a straightforward acid-base reaction.

Materials:

-

Purified aescin

-

Purified water

-

Sodium Hydroxide (NaOH) solution (0.1 N)

-

pH meter

-

Freeze-dryer or vacuum oven

Protocol:

-

Suspension:

-

Suspend a known quantity of purified aescin (e.g., 15 g) in purified water (e.g., 100 ml)[12].

-

-

Salt Formation (Salification):

-

While stirring, slowly add 0.1 N NaOH solution dropwise to the aescin suspension.

-

Continuously monitor the pH of the solution. Continue adding the NaOH solution until a stable pH of 6.9 is achieved[12]. The aescin will dissolve as it converts to the sodium salt.

-

-

Isolation and Drying:

Visualizations

The following diagrams illustrate the key workflows and biological pathways associated with this compound.

Caption: Workflow for the production of this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Modulation of the PI3K/Akt/FOXO1 pathway by this compound.

Conclusion

This compound is a well-characterized, naturally derived pharmaceutical agent with a clear path from its botanical origin to a purified, water-soluble final product. The extraction and purification from horse chestnut seeds, followed by a simple chemical conversion, provides a reliable source of this compound. Its biological activity, particularly its potent anti-inflammatory effects, is mediated through the inhibition of key signaling pathways such as NF-κB and PI3K/Akt[13][14][15]. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development to further explore and utilize the therapeutic potential of this compound.

References

- 1. This compound Alleviates Neuropathic Pain in Rats by Suppressing the TLR4/NF KB Pathway Activation after Paclitaxel Chemotherapy [scirp.org]

- 2. WO2003080636A1 - A simple process for obtaining beta-aescin from indian horse chestnut (aesculus indica) - Google Patents [patents.google.com]

- 3. This compound | C54H84NaO23+ | CID 102004407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. This compound | HIF | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. nbinno.com [nbinno.com]

- 8. US3238190A - Aescin recovery - Google Patents [patents.google.com]

- 9. CN110862429A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. pjsir.org [pjsir.org]

- 12. View of PREPARATION OF PHARMACEUTICAL GRADE SODIUM AESCINATE AND AESCIN PoLYSULPHATE SALT FROM AEscuLus INDICA SEEDS [v2.pjsir.org]

- 13. This compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound promotes apoptosis of pancreatic stellate cells and alleviates pancreatic fibrosis by inhibiting the PI3K/Akt/FOXO1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

The Pharmacokinetic and Pharmacodynamic Profile of Sodium Aescinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium aescinate, a triterpenoid saponin extracted from the seeds of the horse chestnut tree (Aesculus hippocastanun), is a pharmaceutical agent with well-documented anti-inflammatory, anti-edematous, and venotonic properties.[1][2] This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic profile of this compound, with a focus on its molecular mechanisms of action and the experimental methodologies used to elucidate them. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Pharmacodynamic Profile

The therapeutic effects of this compound are attributed to its multifaceted mechanism of action, which involves the modulation of various physiological and cellular processes.[1]

Primary Pharmacodynamic Effects

-

Anti-inflammatory and Anti-edematous Effects: this compound effectively reduces swelling and inflammation by stabilizing cell membranes and reducing capillary permeability. This limits the leakage of fluid into surrounding tissues, a key factor in edema formation.[1]

-

Venotonic Effects: The compound enhances venous tone by promoting the contraction of veins, which improves venous return to the heart. This is particularly beneficial in conditions like chronic venous insufficiency.[1]

Molecular Mechanisms of Action

This compound exerts its effects through several molecular mechanisms:

-

Inhibition of Inflammatory Enzymes: It inhibits the activity of hyaluronidase and elastase, enzymes that break down glycosaminoglycans and elastin in connective tissues. This action helps maintain the structural integrity of these tissues, thereby reducing inflammation and damage.[1]

-

Antioxidant Activity: this compound exhibits antioxidant properties by scavenging free radicals, which protects cells and tissues from oxidative stress.[1]

-

Modulation of Signaling Pathways: A significant aspect of this compound's anti-inflammatory action is its influence on key signaling pathways that regulate inflammation.

Key Signaling Pathways

This compound has been shown to modulate several critical signaling pathways involved in inflammation and cellular homeostasis:

-

NF-κB Signaling Pathway: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a central transcription factor in the inflammatory response. By inhibiting NF-κB, it reduces the production of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, iNOS, and COX-2.[1]

Figure 1: this compound inhibits the NF-κB signaling pathway.

-

PI3K/Akt/FOXO1 Signaling Pathway: In the context of pancreatic fibrosis, this compound has been found to promote the apoptosis of pancreatic stellate cells by inhibiting the PI3K/Akt/FOXO1 signaling pathway.

Figure 2: this compound modulates the PI3K/Akt/FOXO1 pathway.

-

AKT/NLRP3 Signaling Pathway: In renal ischemia-reperfusion injury, this compound exerts a protective effect by inhibiting the AKT/NLRP3 signaling pathway, thereby reducing pyroptosis.

References

Sodium Aescinate: A Potent Modulator of NF-κB Signaling in Inflammation and Neuroprotection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sodium aescinate, a triterpenoid saponin extracted from horse chestnut seeds, has garnered significant scientific interest for its potent anti-inflammatory, anti-edema, and neuroprotective properties.[1][2] A growing body of evidence indicates that a primary mechanism underlying these therapeutic effects is its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. This guide provides a comprehensive overview of the role of this compound in the modulation of NF-κB signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support further research and drug development in this area.

Introduction to this compound and the NF-κB Signaling Pathway

This compound is the sodium salt of aescin, a complex mixture of saponins.[1] It is widely used clinically for the treatment of venous insufficiency, post-operative edema, and traumatic swelling.[4] Recent research has expanded its potential applications to neuroinflammatory and neurodegenerative diseases, owing to its ability to cross the blood-brain barrier and exert protective effects within the central nervous system.[5][6]

The NF-κB signaling pathway is a cornerstone of the innate and adaptive immune systems. In its inactive state, NF-κB dimers (most commonly the p50/p65 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by various stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated.[5] IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation.[5] This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory diseases, including neurodegenerative disorders, arthritis, and sepsis.

Mechanism of Action: this compound's Inhibition of NF-κB Signaling

This compound exerts its modulatory effects on the NF-κB pathway primarily through the inhibition of key phosphorylation events.[5] Studies have demonstrated that this compound can directly or indirectly inhibit the activity of the IKK complex.[5] This upstream inhibition prevents the phosphorylation and subsequent degradation of IκBα.[5] As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate pro-inflammatory gene transcription.[5] Furthermore, some evidence suggests that this compound can also inhibit the phosphorylation of the p65 subunit of NF-κB, which is crucial for its full transcriptional activity.[5]

Molecular docking studies have predicted that this compound has a strong binding affinity for core proteins of the NF-κB pathway, including IKK, IκB, and p65, with binding energies typically less than -5 kcal/mol, indicating a spontaneous and favorable interaction.[5] This binding likely contributes to the inhibition of their phosphorylation and activation.[5] Some studies also point to the upstream modulation of Toll-like receptor 4 (TLR4) signaling by this compound, which is a key initiator of the NF-κB cascade in response to LPS.[7]

Quantitative Data on the Effects of this compound on NF-κB Signaling

The following tables summarize the quantitative effects of this compound on key components and downstream targets of the NF-κB signaling pathway, as reported in various in vitro and in vivo studies.

Table 1: Effect of this compound on the Phosphorylation of NF-κB Signaling Proteins

| Protein | Cell/Tissue Type | Treatment Conditions | Method | Result | Reference |

| p-IKK | BV2 microglia | 5 µM this compound + LPS | Western Blot | Significant decrease in phosphorylation compared to LPS alone | [5] |

| p-IκBα | BV2 microglia | 5 µM this compound + LPS | Western Blot | Significant decrease in phosphorylation compared to LPS alone | [5] |

| p-p65 | BV2 microglia | 5 µM this compound + LPS | Western Blot | Significant decrease in phosphorylation compared to LPS alone | [5] |

| p-NF-κB | Rat Spinal Cord | 25 mg/kg this compound + Paclitaxel | Western Blot | Reduced protein levels of p-NF-κB | [7] |

Table 2: Effect of this compound on the Expression of NF-κB-regulated Pro-inflammatory Mediators

| Mediator | Cell/Tissue Type | Treatment Conditions | Method | Result | Reference |

| TNF-α | BV2 microglia | 5 µM this compound + LPS | ELISA | Significant decrease in secretion compared to LPS alone | [5] |

| IL-6 | BV2 microglia | 5 µM this compound + LPS | ELISA | Significant decrease in secretion compared to LPS alone | [5] |

| iNOS | BV2 microglia | 5 µM this compound + LPS | qPCR | Significant decrease in mRNA expression compared to LPS alone | [5] |

| COX-2 | BV2 microglia | 5 µM this compound + LPS | qPCR | Significant decrease in mRNA expression compared to LPS alone | [5] |

| TNF-α | Rat Spinal Cord | 25 mg/kg this compound + Paclitaxel | ELISA | Materially downregulated content of TNF-α | [7] |

| IL-1β | Rat Spinal Cord | 25 mg/kg this compound + Paclitaxel | ELISA | Materially downregulated content of IL-1β | [7] |

| IL-6 | Rat Spinal Cord | 25 mg/kg this compound + Paclitaxel | ELISA | Materially downregulated content of IL-6 | [7] |

Table 3: Molecular Docking of this compound with NF-κB Signaling Proteins

| Protein Target | Binding Energy (kcal/mol) | Significance | Reference |

| IKK | < -5 | Favorable binding, suggesting potential for direct inhibition. | [5] |

| IκB | < -5 | Favorable binding, potentially stabilizing the IκB-NF-κB complex. | [5] |

| p65 | < -5 | Favorable binding, may interfere with nuclear translocation or DNA binding. | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's role in modulating NF-κB signaling.

Western Blot for Phosphorylated NF-κB Pathway Proteins

This protocol is for the detection of phosphorylated IKK, IκBα, and p65 in cell lysates.

-

Cell Culture and Treatment:

-

Seed BV2 microglial cells in 6-well plates and culture until 80-90% confluent.

-

Pre-treat cells with 5 µM this compound for 2 hours.

-

Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 30 minutes.

-

Include control groups (untreated, LPS alone).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-IKK, p-IκBα, p-p65, and a loading control (e.g., β-actin) overnight at 4°C, following the manufacturer's recommended dilutions.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the levels of phosphorylated proteins to the total protein or loading control.

-

ELISA for Pro-inflammatory Cytokines

This protocol is for the quantification of TNF-α and IL-6 in cell culture supernatants.

-

Sample Collection:

-

Culture and treat BV2 cells as described in the Western blot protocol (section 4.1), but extend the LPS stimulation time to 24 hours.

-

Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

-

ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well ELISA plate with a capture antibody specific for TNF-α or IL-6 overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add 100 µL of standards and samples to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for TNF-α or IL-6 and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve using the known concentrations of the cytokine standards.

-

Calculate the concentration of TNF-α or IL-6 in the samples based on the standard curve.

-

Molecular Docking

This protocol outlines the general workflow for in silico molecular docking of this compound with NF-κB pathway proteins.

-

Protein and Ligand Preparation:

-

Obtain the 3D crystal structures of the target proteins (IKKβ, IκBα, p65) from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the 3D structure of this compound and optimize its geometry using a suitable chemistry software.

-

-

Docking Simulation:

-

Define the binding site on the target proteins. This can be based on known active sites or predicted using binding site prediction tools.

-

Use a molecular docking program (e.g., AutoDock, Glide) to dock this compound into the defined binding site.

-

The software will generate multiple possible binding poses and calculate the binding energy for each pose.

-

-

Analysis of Results:

-

Analyze the docking results to identify the most favorable binding pose based on the lowest binding energy.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best pose.

-

The binding energy provides an estimation of the binding affinity between this compound and the target protein.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The NF-κB signaling pathway and points of inhibition by this compound.

Caption: Experimental workflow for Western blot analysis of NF-κB pathway proteins.

Caption: Experimental workflow for ELISA of pro-inflammatory cytokines.

Conclusion and Future Directions

The collective evidence strongly supports the role of this compound as a significant modulator of the NF-κB signaling pathway. Its ability to inhibit key phosphorylation events in this cascade effectively dampens the inflammatory response, providing a molecular basis for its observed anti-inflammatory and neuroprotective effects. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

Future research should focus on elucidating the precise molecular interactions between this compound and its targets within the NF-κB pathway. Further studies are also warranted to explore its efficacy in a broader range of inflammatory and neurodegenerative disease models. The development of novel derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties could also be a promising avenue for future drug development efforts.

References

- 1. This compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound promotes apoptosis of pancreatic stellate cells and alleviates pancreatic fibrosis by inhibiting the PI3K/Akt/FOXO1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

The Discovery and Historical Development of Sodium Aescinate: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium aescinate, the sodium salt of the triterpenoid saponin mixture aescin, is the principal active component derived from the seeds of the horse chestnut tree (Aesculus hippocastanumm). With a long history of medicinal use, this compound has been scientifically validated for its potent anti-inflammatory, anti-edematous, and venotonic properties. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental protocols associated with this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's journey from traditional remedy to a clinically significant therapeutic agent. This guide summarizes quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's scientific foundation.

Introduction: From Traditional Herb to Modern Medicine

The horse chestnut tree (Aesculus hippocastanumm) has been a part of traditional European medicine for centuries, with its first documented medicinal use dating back to 1565.[1] Historically, various parts of the tree were used to treat a range of ailments, including circulatory problems and inflammation.[2] The seeds, in particular, were recognized for their therapeutic potential.

The journey towards isolating the active principle of horse chestnut began in the mid-20th century. In 1953, the complex mixture of triterpenoid saponins known as aescin was first isolated.[2] This discovery paved the way for more focused research into its pharmacological properties. A pivotal role in the development of aescin as a pharmaceutical was played by the German company Madaus GmbH, which developed and marketed an aescin-containing product named Reparil.[2][3] Their work, including early patents and clinical studies in the 1960s and 1970s, was instrumental in establishing the clinical efficacy of aescin, particularly in the treatment of chronic venous insufficiency and edema.[2][3] The conversion of aescin to its sodium salt, this compound, improved its solubility and suitability for pharmaceutical formulations.

Physicochemical Properties and Early Pharmacokinetics

Early research focused on characterizing the fundamental properties of aescin and its sodium salt. The data, while generated using methods of the time, laid the groundwork for understanding its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₅H₈₅NaO₂₄ | [4] |

| Molecular Weight | ~1149.2 g/mol | [4] |

| Appearance | White or almost white crystalline powder | [4] |

| Solubility | Soluble in water and ethanol | [3] |

Table 2: Early Pharmacokinetic Data of Aescin

| Parameter | Value | Condition | Reference |

| Half-life (t½) | 6-8 hours | Following oral administration | [5] |

| Time to Maximal Plasma Concentration (Tmax) | ~2 hours | Following oral administration | [5] |

| Bioavailability | >90% | Compared to reference substances | [5] |

Historical Experimental Protocols

The following sections detail the methodologies likely employed in the mid-20th century for the extraction, conversion, and quantification of aescin and this compound. These protocols are synthesized from various historical and modern sources to provide a representative overview of early experimental practices.

Extraction and Isolation of Aescin (Pre-1970s Methodology)

Early methods for isolating aescin from horse chestnut seeds relied on solvent extraction and precipitation.

Experimental Workflow: Historical Extraction of Aescin

Methodology:

-

Preparation of Plant Material: Dried horse chestnut seeds were finely ground into a powder to increase the surface area for extraction.

-

Extraction: The powdered seeds were subjected to extraction with an aqueous ethanol solution (typically 50-70% ethanol). This was often performed at elevated temperatures to enhance extraction efficiency.[4][6]

-

Filtration and Concentration: The resulting mixture was filtered to remove solid plant material. The filtrate was then concentrated under reduced pressure to remove a significant portion of the ethanol.

-

Acid Precipitation: The concentrated aqueous extract was acidified, for example, with hydrochloric acid. This change in pH caused the saponins (aescin) to precipitate out of the solution.[7]

-

Isolation: The precipitated crude aescin was collected by filtration, washed, and dried.

Conversion of Aescin to this compound

The conversion to the sodium salt was a relatively straightforward chemical reaction to improve water solubility.

Methodology:

-

Dissolution: Purified aescin was dissolved in an appropriate alcohol, such as ethanol.

-

Addition of Sodium Hydroxide: A stoichiometric amount of sodium hydroxide (NaOH), dissolved in water or ethanol, was slowly added to the aescin solution while stirring.

-

Crystallization/Precipitation: The resulting this compound, being less soluble in the alcoholic solution, would precipitate or crystallize out.

-

Isolation and Drying: The this compound product was collected by filtration, washed with a small amount of cold ethanol to remove any unreacted starting materials, and then dried.[4]

Quantitative Analysis of Aescin (Historical Methods)

Before the advent of modern chromatographic techniques, the quantification of aescin in extracts relied on less specific methods.

Methodology:

-

Titrimetry: The acidic nature of the saponin allowed for its quantification via titration with a standardized base, such as sodium hydroxide. The amount of base required to neutralize the aescin-containing sample was used to calculate the total saponin content.[4]

-

Colorimetry: Colorimetric methods, such as the one described in the German Pharmacopoeia (DAB), were also employed. These assays typically involved reacting the saponin extract with specific reagents (e.g., sulfuric acid and an aldehyde) to produce a colored product. The intensity of the color, measured with a photometer, was proportional to the amount of aescin present.[8] These methods, however, were often non-specific and quantified the total saponin content rather than individual components.[8]

Mechanism of Action: Key Signaling Pathways

This compound exerts its therapeutic effects through the modulation of several key signaling pathways, primarily impacting inflammation and vascular tone.

Inhibition of the NF-κB Signaling Pathway

A cornerstone of this compound's anti-inflammatory action is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Signaling Pathway: this compound's Inhibition of NF-κB

This compound has been shown to reduce the phosphorylation of key proteins in the NF-κB pathway, including IκB kinase (IKK), the inhibitory protein IκB, and the p65 subunit of NF-κB.[9] This inhibition prevents the degradation of IκB and the subsequent translocation of the active p65 subunit to the nucleus, thereby downregulating the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[10]

Venotonic Effects and Prostaglandin F2α Release

The venotonic (vein-tightening) properties of this compound are crucial for its efficacy in chronic venous insufficiency. One of the proposed mechanisms for this effect is the release of Prostaglandin F2α (PGF2α).[11][12]

Proposed Pathway: this compound and PGF2α Release

It is suggested that this compound stimulates venous endothelial cells to release PGF2α.[11] This prostaglandin then acts on the smooth muscle of the veins, leading to contraction and an increase in venous tone.[3] This action helps to reduce venous stasis and improve blood return to the heart.

Early Clinical Development and Efficacy Data

The clinical development of aescin, largely pioneered by Madaus with their product Reparil, focused on its application in venous diseases. Early clinical trials provided quantitative evidence of its efficacy.

Table 3: Efficacy of Oral Aescin in Chronic Venous Insufficiency (Early Clinical Studies)

| Study (Year) | Dosage | Duration | Key Finding | Quantitative Result |

| Madaus Report (1971)[3] | Not specified | Not specified | Reduction in post-traumatic edema | Statistically significant improvement vs. placebo |

| Bisler et al. (1986)[13] | 100 mg aescin daily | 3 hours post-dose | Decrease in capillary filtration coefficient | 22% decrease vs. slight increase with placebo (p=0.006) |

| Diehm et al. (1996) | 100 mg aescin daily | 12 weeks | Reduction in lower leg volume | Comparable to compression stockings |

| Suter et al. (2006) Review[6] | 40 mg aescin 3x daily | 6 weeks | Reduction in ankle swelling | 0.5 cm decrease vs. no change with placebo |

These early studies, although employing methodologies that may differ from current standards, consistently demonstrated the beneficial effects of aescin in reducing edema and other symptoms associated with chronic venous insufficiency.

Conclusion

The journey of this compound from a traditional herbal remedy to a scientifically validated pharmaceutical is a testament to the value of natural product research. The pioneering work in its isolation, characterization, and clinical evaluation has provided a solid foundation for its current therapeutic applications. This guide has aimed to consolidate the historical and scientific data surrounding this compound, offering a detailed resource for professionals in the field. The elucidation of its mechanisms of action, particularly the inhibition of the NF-κB pathway, continues to open new avenues for research and potential therapeutic uses. As drug development continues to evolve, the story of this compound serves as a compelling example of how a deep understanding of a compound's history and fundamental science can drive innovation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The top 7 horse chestnut extract manufacturers in Germany. [plantextractwholesale.com]

- 3. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pjsir.org [pjsir.org]

- 5. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. EP0298148A1 - Method for the production of extracts rich in beta-aescin - Google Patents [patents.google.com]

- 8. fio.org.cn [fio.org.cn]

- 9. This compound inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Aescin: pharmacology, pharmacokinetics and therapeutic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [Effects of horse-chestnut seed extract on transcapillary filtration in chronic venous insufficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Sodium Aescinate on the PI3K/Akt/FOXO1 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium aescinate (SA), a mixture of triterpene saponins extracted from the seeds of the horse chestnut tree, is a compound with known anti-inflammatory, anti-edematous, and neuroprotective properties.[1] Recent research has elucidated a key molecular mechanism underlying its therapeutic potential: the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Forkhead box protein O1 (FOXO1) signaling pathway.[1][2] This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is implicated in various pathologies, including fibrosis and cancer.[2][3] This technical guide provides an in-depth overview of the effects of this compound on the PI3K/Akt/FOXO1 pathway, with a focus on its impact on pancreatic stellate cells (PSCs), which are key mediators of pancreatic fibrosis.[1][4] The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the signaling cascade and experimental workflows.

Mechanism of Action

The PI3K/Akt signaling pathway is a crucial intracellular cascade that promotes cell survival and inhibits apoptosis.[2] Upon activation by growth factors, PI3K phosphorylates and activates Akt.[2] Activated Akt, in turn, phosphorylates FOXO1, a transcription factor that regulates the expression of genes involved in apoptosis.[2] Phosphorylation of FOXO1 leads to its exclusion from the nucleus, thereby preventing it from initiating the transcription of pro-apoptotic genes.[2]

This compound has been shown to inhibit the PI3K/Akt/FOXO1 signaling pathway.[1] This inhibition leads to a decrease in the phosphorylation of PI3K, Akt, and FOXO1.[1] Consequently, dephosphorylated FOXO1 remains in the nucleus, where it can promote the transcription of pro-apoptotic genes, such as Bax and cleaved Caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.[1][2] This ultimately leads to the induction of apoptosis in target cells, such as activated pancreatic stellate cells.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and protein expression in human pancreatic stellate cells (PSCs).

Table 1: Effect of this compound on the Viability of Pancreatic Stellate Cells (CCK-8 Assay) [5]

| SA Concentration (µM) | 24h Incubation (% of Control) | 48h Incubation (% of Control) |

| 0 | 100 | 100 |

| 20 | Significantly Reduced | Significantly Reduced |

| 40 | Significantly Reduced | Significantly Reduced |

| 60 | Significantly Reduced | Significantly Reduced |

| 80 | Significantly Reduced | Significantly Reduced |

Table 2: Effect of this compound on Apoptosis of Pancreatic Stellate Cells (Flow Cytometry) [4]

| SA Concentration (µM) | Apoptosis Rate (%) (Early + Late Apoptosis) |

| 0 | Baseline |

| 20 | Increased |

| 40 | Significantly Increased |

Table 3: Effect of this compound on the Expression of Key Proteins in the PI3K/Akt/FOXO1 Pathway and Apoptosis Markers (Western Blot) [4]

| Protein | Treatment | Relative Expression Level |

| p-PI3K/PI3K | SA (20 µM) | Decreased |

| SA (40 µM) | Significantly Decreased | |

| p-Akt/Akt | SA (20 µM) | Decreased |

| SA (40 µM) | Significantly Decreased | |

| p-FOXO1/FOXO1 | SA (20 µM) | Decreased |

| SA (40 µM) | Significantly Decreased | |

| Bax | SA (20 µM) | Increased |

| SA (40 µM) | Significantly Increased | |

| Cleaved Caspase-3 | SA (20 µM) | Increased |

| SA (40 µM) | Significantly Increased | |

| Bcl-2 | SA (20 µM) | Decreased |

| SA (40 µM) | Significantly Decreased | |

| α-SMA | SA (20 µM) | Decreased |

| SA (40 µM) | Significantly Decreased | |

| Fibronectin | SA (20 µM) | Decreased |

| SA (40 µM) | Significantly Decreased |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of this compound on the PI3K/Akt/FOXO1 pathway.

Cell Culture and Treatment

-

Cell Line: Human pancreatic stellate cells (PSCs).[4]

-

Culture Medium: Standard cell culture medium appropriate for PSCs.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 20, 40 µM) for specified durations (e.g., 24 or 48 hours).[4] A vehicle control (medium without SA) is always included. For pathway activation studies, cells can be co-treated with a PI3K activator like 740Y-P.[1]

Western Blotting

This technique is used to quantify the expression levels of specific proteins.

-

Lysis Buffer: Total protein is extracted using RIPA lysis buffer (e.g., from Beyotime Biotechnology).[4]

-

Protein Quantification: Protein concentration is determined using a BCA assay kit.[4]

-

Electrophoresis: Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE on 10% gels.[4]

-

Transfer: Proteins are transferred to a PVDF membrane.[4]

-

Blocking: The membrane is blocked with 5% BSA in TBST to prevent non-specific antibody binding.[4]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting p-PI3K, PI3K, p-Akt, Akt, p-FOXO1, FOXO1, Bax, Cleaved Caspase-3, Bcl-2, α-SMA, Fibronectin, and a loading control like GAPDH.[4] Antibody dilutions should be optimized as per the manufacturer's instructions (e.g., 1:1000).

-

Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1.5 hours at room temperature.[4]

-

Detection: Protein bands are visualized using a chemiluminescent imaging system.[4]

Immunofluorescence Staining

This method is used to visualize the localization and expression of proteins within cells.

-

Fixation: Cells grown on coverslips are fixed with 4% paraformaldehyde.

-

Permeabilization: Cells are permeabilized with a detergent like 0.2% Triton X-100.

-

Blocking: Non-specific binding is blocked using a solution like 2% BSA.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies against proteins of interest (e.g., α-SMA, Fibronectin).

-

Secondary Antibody Incubation: Cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated).

-

Counterstaining: Nuclei are stained with DAPI.

-

Imaging: Images are captured using a fluorescence microscope.

Cell Viability Assay (CCK-8)

This assay measures cell proliferation and viability.

-

Cell Seeding: PSCs are seeded in 96-well plates at a density of 1 x 10^4 cells/well.[4]

-

Treatment: Cells are treated with different concentrations of this compound for 24 or 48 hours.[4]

-

Reagent Addition: 10 µL of CCK-8 reagent is added to each well.[4]

-

Incubation: The plate is incubated at 37°C for 2 hours.[4]

-

Measurement: The absorbance at 450 nm is measured using a microplate reader.[4]

Flow Cytometry for Apoptosis (Annexin V-FITC/PI Staining)

This technique quantifies the percentage of apoptotic and necrotic cells.

-

Cell Collection: Both adherent and floating cells are collected.

-

Washing: Cells are washed with cold PBS.

-

Resuspension: Cells are resuspended in 1X Binding Buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.[1]

-

Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.[1]

-

Analysis: The stained cells are analyzed using a flow cytometer.[1]

TUNEL Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Sample Preparation: Pancreatic tissue sections or cultured cells are fixed and permeabilized.

-

Enzyme Reaction: Samples are incubated with a mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., Br-dUTP).

-

Detection: The incorporated labeled nucleotides are detected using a fluorescently-labeled antibody.

-

Counterstaining: Nuclei are stained with DAPI.

-

Imaging: The samples are visualized using a fluorescence microscope to identify TUNEL-positive (apoptotic) cells.[4]

Visualizations

Signaling Pathway Diagram

Caption: this compound's inhibition of the PI3K/Akt/FOXO1 pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for assessing this compound's effects.

References

- 1. fn-test.com [fn-test.com]

- 2. How to Select a Secondary Antibody | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound promotes apoptosis of pancreatic stellate cells and alleviates pancreatic fibrosis by inhibiting the PI3K/Akt/FOXO1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Exploratory Studies on the Antioxidant Properties of Sodium Aescinate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium aescinate, a sodium salt of a triterpenoid saponin mixture extracted from the seeds of the horse chestnut tree (Aesculus hippocastanuin), is a compound recognized for its significant anti-inflammatory, anti-edematous, and venotonic properties.[1] Emerging research has increasingly pointed towards its potent antioxidant capabilities as a key mechanism underpinning its therapeutic effects. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant properties, focusing on quantitative data, detailed experimental methodologies, and the molecular pathways it modulates. By scavenging free radicals and activating endogenous antioxidant systems, this compound presents a promising avenue for the development of novel therapies for conditions associated with oxidative stress.[1]

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated through various in vivo and in vitro studies. While comprehensive data from standardized in vitro assays such as DPPH, ABTS, and FRAP on purified this compound are not extensively available in the public domain, existing research provides significant insights into its antioxidant efficacy. In vivo studies have demonstrated its ability to modulate key antioxidant enzymes and reduce markers of oxidative stress. Some in vitro investigations have also quantified its radical scavenging abilities against specific reactive oxygen species.

Table 1: Summary of Quantitative Antioxidant Data for this compound

| Assay Type | Parameter | Key Findings | Source |

| In Vivo (Hepatocellular Carcinoma Mouse Model) | Superoxide Dismutase (SOD) Activity | Increased in a dose-dependent manner in blood and liver. | [2] |

| Catalase (CAT) Activity | Increased in a dose-dependent manner in blood and liver. | [2] | |

| Glutathione Peroxidase (GSH-Px) Activity | Increased in a dose-dependent manner in blood and liver. | [2] | |

| Glutathione (GSH) Levels | Increased in a dose-dependent manner in blood and liver. | [2] | |

| Malondialdehyde (MDA) Levels | Decreased in a dose-dependent manner in blood and liver. | [2] | |

| In Vitro Radical Scavenging | Hydroxyl Radical Scavenging | Whole horse chestnut extract (containing escin) showed up to 46.11% inhibition at 100 µg/mL. Purified escin was less effective. | [3][4] |

| Superoxide Radical Scavenging | Whole horse chestnut extract exhibited a maximum inhibition of approximately 15% at pH 7.4. | [3][4] | |

| Peroxynitrite Scavenging | Both whole extract and purified escin showed very low activity. | [3][4] |

Key Signaling Pathways

This compound exerts its antioxidant effects in part by modulating critical cellular signaling pathways that govern the endogenous antioxidant response. Two of the most significant pathways identified are the Nrf2-ARE and the NF-κB pathways.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of antioxidant and cytoprotective genes.

Caption: this compound activates the Nrf2-ARE pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation. Oxidative stress is a potent activator of this pathway. By inhibiting the activation of NF-κB, this compound can reduce the expression of pro-inflammatory genes, which are often linked to the production of reactive oxygen species, thereby mitigating oxidative damage.

Caption: this compound inhibits the pro-inflammatory NF-κB pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the antioxidant properties of this compound.

In Vivo Antioxidant Assays

The following protocols are based on methodologies described for a hepatocellular carcinoma mouse model treated with this compound injection liquid.[2]

1. Superoxide Dismutase (SOD) Activity Assay:

-

Principle: This assay is based on the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

-

Procedure:

-

Prepare a reaction mixture (1.5 mL) containing 100 mM Tris/HCl (pH 7.8), 75 mM NBT, 2 μM riboflavin, and 6 mM EDTA.

-

Add 200 μL of supernatant from tissue homogenate to the reaction mixture.

-

Illuminate the mixture for a specified time to initiate the photochemical reaction.

-

Measure the absorbance at 560 nm. The degree of inhibition of the NBT reduction is proportional to the SOD activity.

-

2. Catalase (CAT) and Glutathione Peroxidase (GSH-Px) Activity Assays:

-

Principle: These enzyme activities are typically measured using commercially available kits that follow the manufacturer's instructions. The principles often involve monitoring the decomposition of a substrate (e.g., H₂O₂) over time.

-

Procedure:

-

Prepare tissue homogenates from control and treated animal groups.

-

Use commercially available assay kits for CAT and GSH-Px.

-

Follow the kit's protocol, which usually involves mixing the sample with a reaction buffer and substrate.

-

Measure the change in absorbance at a specific wavelength using a spectrophotometer to determine enzyme activity.

-

3. Malondialdehyde (MDA) Level Assay (TBARS Assay):

-

Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.

-

Procedure:

-

Mix tissue homogenate with a solution of TBA in an acidic medium.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes) to allow for the formation of the MDA-TBA adduct.

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify MDA levels using a standard curve prepared with a known concentration of MDA.

-

General In Vitro Antioxidant Assay Protocols

While specific applications to this compound are limited in the literature, the following are standardized protocols for common in vitro antioxidant assays.

Caption: General workflow for in vitro antioxidant capacity assessment.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: In the presence of an antioxidant, the purple color of the stable DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.

-

Procedure:

-

Prepare a fresh solution of DPPH in methanol.

-

Add various concentrations of the test sample (this compound) to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for approximately 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined to quantify antioxidant potency.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

Principle: The pre-formed ABTS radical cation (ABTS•+) is blue-green in color. In the presence of an antioxidant, it is reduced, causing a decolorization of the solution.

-

Procedure:

-

Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add the test sample to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

3. FRAP (Ferric Reducing Antioxidant Power) Assay:

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Add the test sample to the FRAP reagent and incubate at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance of the blue-colored complex at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with known concentrations of FeSO₄ or Trolox.

-

Conclusion

The available evidence strongly supports the role of this compound as a significant antioxidant agent. Its ability to enhance the activity of crucial antioxidant enzymes like SOD, CAT, and GSH-Px, while reducing lipid peroxidation, as demonstrated in vivo, highlights its protective effects against oxidative damage.[2] Furthermore, its modulation of the Nrf2 and NF-κB signaling pathways provides a molecular basis for its antioxidant and anti-inflammatory actions. While there is a need for more extensive in vitro studies to quantify its radical scavenging capacity using standardized assays like DPPH and ABTS, the current body of research establishes this compound as a compound of great interest for the development of therapies targeting oxidative stress-related pathologies. Further exploration in this area is warranted to fully elucidate its therapeutic potential.

References

Technical Whitepaper: Sodium Aescinate as a Modulator of the AKT/NLRP3 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical physiological process, but its dysregulation is a hallmark of numerous diseases. The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a key player in the innate immune system, and its activation leads to a pro-inflammatory form of cell death known as pyroptosis. The PI3K/AKT signaling pathway is a significant upstream regulator of NLRP3 inflammasome activation.[1] This whitepaper provides a technical overview of the mechanism by which Sodium Aescinate (SA), a natural triterpene saponin, exerts its anti-inflammatory effects by inhibiting the AKT/NLRP3 signaling pathway. Through an analysis of preclinical in vivo and in vitro studies, we detail the inhibitory effect of SA on AKT phosphorylation, subsequent NLRP3 inflammasome assembly, and pyroptosis. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes the core signaling cascade, offering a valuable resource for researchers investigating novel anti-inflammatory therapeutics.

Introduction: The Intersection of Inflammation and Cellular Signaling

The NLRP3 inflammasome is a multiprotein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[2] Its activation is a two-step process: a priming signal, often via Toll-like receptors (TLRs), upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β), while a second activation signal triggers the assembly of the inflammasome complex.[3] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[3] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[1] Furthermore, caspase-1 cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the cell membrane, leading to pyroptosis.[1][2]

The PI3K/AKT pathway is a pivotal signaling cascade that regulates a multitude of cellular processes, including cell survival and growth.[4] Emerging evidence has established its role as a critical upstream regulator of the NLRP3 inflammasome.[1] Enhanced phosphorylation of AKT (p-AKT) promotes the activation of the NLRP3 inflammasome, thereby amplifying the inflammatory response.[1]

This compound (SA), a compound derived from the seeds of the horse chestnut tree, is recognized for its anti-inflammatory, anti-edema, and neuroprotective properties.[4][5] Recent studies have sought to elucidate its precise mechanism of action, with a focus on its role in modulating inflammatory signaling pathways.[1][6] This guide focuses on the specific inhibitory effect of SA on the AKT/NLRP3 axis, a novel mechanism with significant therapeutic potential.[1]

Mechanism of Action: SA Inhibition of the AKT/NLRP3 Axis

This compound mitigates inflammation and pyroptosis by targeting the AKT/NLRP3 signaling pathway. In pathological conditions such as renal ischemia-reperfusion injury (RIRI), cellular stress leads to the enhanced phosphorylation and activation of AKT.[1] Activated p-AKT subsequently promotes the activation of the NLRP3 inflammasome.[1] SA intervenes in this cascade by reducing the levels of phosphorylated AKT, thereby preventing the downstream activation of the NLRP3 inflammasome and the subsequent cleavage of GSDMD.[1] This inhibition ultimately suppresses the release of pro-inflammatory cytokines and prevents pyroptotic cell death.[1][7]

Preclinical Evidence and Quantitative Data

The therapeutic potential of SA has been evaluated in a mouse model of renal ischemia-reperfusion injury (RIRI), a condition characterized by a significant inflammatory response.[1][7] Administration of SA was found to protect renal function and reduce pyroptosis.[7] In vitro experiments using human kidney 2 (HK-2) cells subjected to hypoxia/reoxygenation (H/R) further validated these findings.[1]

In Vivo Data (RIRI Mouse Model)

SA administration significantly mitigated kidney injury in mice subjected to RIRI.[7] This was evidenced by improvements in key biomarkers of renal function and a reduction in the expression of proteins central to the pyroptosis pathway.[7]

Table 1: Effect of this compound on Renal Function in RIRI Mice

| Parameter | Model Group (RIRI) | SA-Treated Group (RIRI + SA) | Outcome | Reference |

|---|---|---|---|---|

| Serum Creatinine | Significantly Elevated | Reduced Levels | Improved Renal Function | [7] |

| Urea Nitrogen | Significantly Elevated | Reduced Levels | Improved Renal Function | [7] |

| KIM-1 Expression | Upregulated | Reduced Expression | Attenuated Tubular Injury | [7] |

| NGAL Expression | Upregulated | Reduced Expression | Attenuated Tubular Injury |[7] |

Table 2: Effect of this compound on Pyroptosis-Related Markers in RIRI Mice

| Marker (Protein/mRNA) | Model Group (RIRI) | SA-Treated Group (RIRI + SA) | Method | Outcome | Reference |

|---|---|---|---|---|---|

| NLRP3 | Upregulated | Reduced Expression | IHC, mRNA Analysis | Inhibition of Inflammasome | [7] |

| GSDMD | Upregulated | Reduced Expression | IHC, mRNA Analysis | Inhibition of Pyroptosis Effector | [7] |

| IL-1β | Upregulated | Reduced Expression | IHC, mRNA Analysis | Reduction of Pro-inflammatory Cytokine | [7] |

| Caspase-1 | Upregulated (mRNA) | Reduced Expression (mRNA) | mRNA Analysis | Inhibition of Inflammasome Activity | [7] |

| p-AKT | Upregulated | Reduced Levels | Western Blot | Inhibition of AKT Activation |[1] |

In Vitro Data (HK-2 Cell H/R Model)

Experiments on HK-2 cells confirmed the direct effect of SA on the AKT/NLRP3 pathway at a cellular level. SA was shown to inhibit the inflammatory response induced by hypoxia/reoxygenation (H/R).[7]

Table 3: Effect of this compound on Inflammatory Markers in HK-2 Cells under H/R

| Marker (mRNA) | H/R Model Group | H/R + SA-Treated Group | Outcome | Reference |

|---|---|---|---|---|

| GSDMD | Significantly Upregulated | Dose-dependent Reduction | Inhibition of Pyroptosis | [1][7] |

| IL-1β | Significantly Upregulated | Dose-dependent Reduction | Reduced Inflammation | [1][7] |

| Caspase-1 | Significantly Upregulated | Dose-dependent Reduction | Reduced Inflammasome Activity |[1][7] |

Table 4: Effect of this compound on AKT Phosphorylation in HK-2 Cells

| Protein | H/R Model Group | H/R + SA-Treated Group | Method | Outcome | Reference |

|---|

| p-AKT / AKT Ratio | Significantly Increased | Dose-dependent Reduction | Western Blot, Immunofluorescence | Inhibition of AKT Activation |[1][7] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies on this compound's effect on the AKT/NLRP3 pathway.

References

- 1. This compound protects renal ischemia-reperfusion and pyroptosis through AKT/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the mechanisms of NLRP3 inflammasome activation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound promotes apoptosis of pancreatic stellate cells and alleviates pancreatic fibrosis by inhibiting the PI3K/Akt/FOXO1 signaling pathways [frontiersin.org]

- 5. This compound Alleviates Neuropathic Pain in Rats by Suppressing the TLR4/NF KB Pathway Activation after Paclitaxel Chemotherapy [scirp.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Intraperitoneal Administration of Sodium Aescinate in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium aescinate (SA), a triterpenoid saponin extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), is a compound with a range of pharmacological properties.[1][2][3] It is widely recognized for its potent anti-inflammatory, anti-edematous, and neuroprotective effects.[1][4][5] Intraperitoneal (IP) administration in mouse models is a common and effective route for investigating the systemic effects and therapeutic potential of SA across various pathological conditions. These notes provide a comprehensive overview of its applications, detailed experimental protocols, and insights into its mechanisms of action.

Applications in Preclinical Mouse Models

Intraperitoneal delivery of this compound has been successfully employed in a variety of mouse models to explore its therapeutic efficacy:

-

Neuroprotection: SA demonstrates significant neuroprotective effects in models of traumatic brain injury (TBI) and neuropathic pain.[6][7] It works by inhibiting microglial activation, reducing neuroinflammation, and suppressing oxidative stress.[5][6][7]

-

Anti-inflammatory Activity: SA effectively reduces inflammation and capillary permeability in models of acute inflammation.[8][9]

-

Neuropathic and Chronic Pain: Studies show SA can alleviate chronic neuropathic pain by suppressing the activation of microglia and key signaling pathways like JNK/p38 MAPK in the spinal cord.[10][11]

-

Organ Fibrosis: In models of chronic pancreatitis, SA has been shown to alleviate pancreatic inflammation and fibrosis.[1][12]

-

Immunity and Cancer: SA has been investigated in hepatocellular carcinoma models, where it was found to decrease oxidative injury and enhance immune function.[13][14]

Quantitative Data Summary

The following tables summarize the dosages and effects of intraperitoneal this compound administration across various mouse models as reported in the literature.

Table 1: this compound Dosage and Administration in Mouse Models

| Mouse Model | SA Dosage (Intraperitoneal) | Treatment Schedule | Key Outcomes | Reference(s) |

| Traumatic Brain Injury (TBI) | 1 mg/kg | Once daily for 7 consecutive days | Inhibited microglial activation, protected neurons, reduced expression of iNOS and COX-2. | [7] |

| Lipopolysaccharide (LPS) Induced Neuroinflammation | 1 mg/kg | Once daily for 7 consecutive days | Attenuated microglia activation. | [7] |

| Chronic Pancreatitis (Caerulein-induced) | 2 mg/kg | Once daily for 4 weeks (starting at week 5 of induction) | Alleviated pancreatic inflammation and fibrosis, reduced body weight loss. | [12] |